molecular formula C21H18N6O3 B3069637 4,4',4''-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))trianiline CAS No. 22065-34-5

4,4',4''-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))trianiline

Cat. No.: B3069637
CAS No.: 22065-34-5
M. Wt: 402.4 g/mol
InChI Key: GGWRKPJRGMCLQA-UHFFFAOYSA-N
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Description

4,4’,4’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))trianiline is a chemical compound with the molecular formula C21H18N6. It is known for its unique structure, which includes a triazine ring substituted with three aniline groups. This compound is used in various scientific research applications due to its interesting chemical properties and potential for forming coordination complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’,4’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))trianiline can be synthesized through the reaction of 4-aminobenzonitrile with a triazine derivative. The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 4,4’,4’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))trianiline involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))trianiline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aniline groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce different functional groups onto the aniline rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,4’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))trianiline is unique due to its specific substitution pattern and the presence of three aniline groups attached to the triazine ring. This structure provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

4-[[4,6-bis(4-aminophenoxy)-1,3,5-triazin-2-yl]oxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3/c22-13-1-7-16(8-2-13)28-19-25-20(29-17-9-3-14(23)4-10-17)27-21(26-19)30-18-11-5-15(24)6-12-18/h1-12H,22-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWRKPJRGMCLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC(=NC(=N2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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